molecular formula C11H25N B147597 Undecylamine CAS No. 7307-55-3

Undecylamine

Cat. No. B147597
CAS RN: 7307-55-3
M. Wt: 171.32 g/mol
InChI Key: QFKMMXYLAPZKIB-UHFFFAOYSA-N
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Description

Undecylamine is a chemical compound that has been studied in various contexts due to its potential applications in different fields. It is an organic compound with a long alkyl chain and an amine group, which allows it to interact with other chemical species in unique ways. For instance, undecylamine can form complexes with metal ions, as demonstrated in a study where a metal(II) ion (Cu2+)-induced vesicle phase was prepared from a mixture of n-undecylamine and CuCl2 in aqueous solution .

Synthesis Analysis

The synthesis of undecylamine-related compounds can be complex and is often tailored to produce specific derivatives with desired properties. For example, a novel series of pentacyclo-undecylamines was synthesized with the lead compound NGP1-01, which was screened for neuroprotective activity . This indicates that undecylamine and its derivatives can be synthesized to target specific biological activities.

Molecular Structure Analysis

The molecular structure of undecylamine derivatives can significantly influence their reactivity and physical properties. In the case of the pentacyclo-undecylamines, the presence of the pentacyclo structure is crucial for their potential neuroprotective effects . Similarly, the molecular structure of undecylamine allows it to form complexes with undecanoic acid, leading to the formation of stoichiometric complexes such as AB, A(2)B, and A(3)B .

Chemical Reactions Analysis

Undecylamine and its derivatives can undergo various chemical reactions. For instance, a novel compound was synthesized through photolysis and was found to readily undergo further rearrangement with primary amines . This demonstrates the reactivity of undecylamine derivatives and their potential to form new compounds through chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of undecylamine and its derivatives can be quite diverse. The study of binary mixtures of undecanoic acid and undecylamine revealed that these mixtures exhibit enhanced stability in their solid monolayer form compared to the pure adsorbates . Additionally, the interaction of undecylamine with metal ions like Cu2+ can lead to the formation of vesicles, which are determined by techniques such as transmission electron microscopy (TEM) and dynamic light scattering (DLS) .

Scientific Research Applications

Neuroprotective Activity

A novel series of pentacyclo-undecylamines, including NGP1-01, was synthesized and screened for neuroprotective activity in a Parkinsonian mouse model. These compounds, hypothesized to attenuate excitotoxic neuronal cell death mediated through NMDA receptors and calcium channel block, showed increased neuroprotection in certain scenarios (Geldenhuys et al., 2003).

Nanocrystal Synthesis

Undecylamine has been used in the synthesis of CsPbBr3 nanocrystals with improved photophysical properties and stability. The strong binding of unprotonated amines to lead atoms and effective surface passivation leads to high-quality perovskite nanocrystals (Zhong et al., 2019).

Electrochemical Sensing

Tri-n-dodecylamine, a similar compound, was used as a neutral carrier for hydrogen ion-selective electrodes, demonstrating superior ion selectivities compared to previous designs. This allows for studying intracellular and extracellular hydrogen ion activities (Schulthess et al., 1981).

Phase Transition Studies

Undecylamine, in conjunction with metal ions like Cu2+, can induce a vesicle phase from micelles in aqueous solutions. This property is utilized for understanding molecular bilayer formations and has implications in material science (Wang & Li, 2010).

Monolayer Phase Behavior

In a study of binary mixtures of undecanoic acid and undecylamine, differential scanning calorimetry and X-ray powder diffraction revealed the formation of various stoichiometric complexes, highlighting the stability and complexation behavior of these mixtures (Sun et al., 2011).

Hypolipidemic Activity

Undecylamine and similar alkyldimethylamine borane derivatives have shown hypolipidemic activity in rodents, indicating their potential in blocking lipid de novo syntheses and altering lipid profiles (Griffin et al., 1991).

Supercritical Extraction

The extraction of dodecylamine from mesoporous silica materials using methanol-enhanced supercritical carbon dioxide was studied, showing high extraction efficiency and providing insights into the optimization of extraction parameters (Huang et al., 2011).

Antibacterial Dipeptoids Synthesis

Microwave-facilitated SPOT-synthesis of dipeptoids incorporating undecylamine yielded compounds with antibacterial activity against MRSA, demonstrating the potential of undecylamine in antimicrobial research (Schneider et al., 2017).

Safety And Hazards

Undecylamine is classified as a combustible liquid . It is harmful if swallowed and causes severe skin burns and eye damage . It is very toxic to aquatic life with long-lasting effects . Personal protective equipment such as dust masks, eyeshields, and gloves are recommended when handling undecylamine .

properties

IUPAC Name

undecan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H25N/c1-2-3-4-5-6-7-8-9-10-11-12/h2-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFKMMXYLAPZKIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H25N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3022249
Record name Undecylamine
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Molecular Weight

171.32 g/mol
Source PubChem
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Product Name

Undecylamine

CAS RN

7307-55-3
Record name Undecylamine
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Record name Undecylamine
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Record name Undecylamine
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Record name Undecylamine
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Record name Undecylamine
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Record name UNDECYLAMINE
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Synthesis routes and methods

Procedure details

In this example, the spacer unit is 11-amino-undecanoic acid. The spacer (411 mg, 2.04 mmol, 4 eq) is suspended in a dry organic solvent, for example tetrahydrofuran (THF). Depending on its solubility and the stability of the Raman marker unit, the suspension temperature can be varied between −78° C. and reflux. First, an auxiliary base (2.1 ml triethylamine) is added. Then, the activated marker unit in a suitable organic solvent, for example DTNB-NHS (300 mg, 0.51 mmol in 10 ml THF and 5 ml DMF), is added dropwise. Depending on the reactivity, the reaction mixture is stirred 10 to 48 h, in this case 16 h. The solvent is removed by vacuum, the remaining solid is washed with NaHSO4 solution and a suitable organic solvent. Further purification can be achieved by column chromatography, preferably on reversed phase silica (yield: 260 mg, 0.34 mmol, 67%).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
578
Citations
C Sun, MJ Bojdys, SM Clarke, LD Harper, A Jefferson… - Langmuir, 2011 - ACS Publications
Differential scanning calorimetry (DSC) and X-ray powder diffraction (PXRD) have been used to determine the phase behavior of the binary mixtures of undecanoic acid (A) and …
Number of citations: 15 pubs.acs.org
G Wang, G Li - Tenside Surfactants Detergents, 2010 - degruyter.com
… -undecylamine and CuCl 2 in aqueous solution. Cu 2+ -ligand coordination with n-undecylamine … firmly bind to the amine groups of n-undecylamine which reduced the area of the head-…
Number of citations: 10 www.degruyter.com
Q Fu, H Zhang, HX He, ZF Liu - Chemical Journal of Chinese …, 2000 - m.marthaarifin.com
Chemical force microscopy (CFM) was used to measure the adhesion forces between Au-coated Si3N4 tip functionalized with-OH and-NH2 groups and gold sample functionalized with-…
Number of citations: 4 m.marthaarifin.com
E Jeffreys - 1899 - books.google.com
… normal undecylamine and normal pentadecylamine were prepared in considerable quantity; and from undecylamine, undecyl alcohol, also heretofore unknown, was prepared. …
Number of citations: 0 books.google.com
GS Shteingardt, VA Matishev - Chemistry and Technology of Fuels and …, 1980 - Springer
Fig. 2. ULA temperature for straight-chain aliphatic amines and binary mixtures as a function of concentration of second component: i) dodecylamine-undecylamine; 2) dodecylamine-…
Number of citations: 3 link.springer.com
J Fernandez, I Velasco, S Otin - Thermochimica acta, 1989 - Elsevier
… containing an n-alkylamine with an odd number of carbon atoms, the excess enthalpies HE, at 303.15 K and atmospheric pressure, of n-pentyl-, n-heptyl-, n-nonyl- and n-undecylamine …
Number of citations: 9 www.sciencedirect.com
M Silva, RS Mello, MA Farrukh, J Venturini… - The Journal of …, 2009 - ACS Publications
… carbon, giving an intermediate that decomposes to undecylamine and 2,4-dinitrophenol, and (… including N,N-dialkylurea, undecylamine, undecyl isocyanate, and carbamyl hydroxamate. …
Number of citations: 33 pubs.acs.org
P Li, Z Du, G Wang, L Zhi… - Journal of dispersion …, 2014 - Taylor & Francis
… by the neutralization of n-undecylamine with acetic acid (molar ratio of n-undecylamine/acetic acid = 1/1.05). Acetic acid was added drop-wise to n-undecylamine while the mixture was …
Number of citations: 6 www.tandfonline.com
RE Ducker, MT Montague, GJ Leggett - Biointerphases, 2008 - pubs.aip.org
… undecylamine derivatization was carried out by first activating the samples using the methods described above and then transferring the samples to a 10 mM solution of undecylamine …
Number of citations: 53 pubs.aip.org
M Tanahashi, T Matsuda - … Research: An Official Journal of The …, 1997 - Wiley Online Library
… The obSAMs may serve as a particularly good model system tained 11-bromo-undecylamine (2.50 g, 10 mmol) and for the study of dependence of apatite nucleation and thiourea (0.76 …
Number of citations: 811 onlinelibrary.wiley.com

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